2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-7-5-8-16(13-15)14-23-19(24)22-12-6-9-17(18(22)20-23)27(25,26)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIIPRGZSQVIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with piperidine to form the intermediate compound, which is then reacted with 1,2,4-triazole-3-thiol under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Sulfonamide Variations : Replacing piperidine with morpholine (e.g., compound 13d) reduces antimalarial potency, suggesting piperidine’s hydrophobic interactions are critical .
- Aromatic Substituents : Electron-withdrawing groups (e.g., 3,5-difluorobenzyl in 13c) enhance antimalarial activity compared to electron-donating groups (e.g., benzo[d][1,3]dioxol-5-ylmethyl in 13b) .
- Pharmacological Divergence: Trazodone, a structurally related antidepressant, lacks the sulfonamide group but features a piperazine-propyl chain, highlighting how minor structural changes redirect therapeutic applications .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s piperidine-1-sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs (e.g., Trazodone) .
- Metabolic Stability : Fluorinated derivatives (e.g., 13c) exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation .
Mechanistic Insights
- Antimalarial Activity : The target compound likely inhibits Plasmodium dihydroorotate dehydrogenase (DHODH), a mechanism shared with structurally related triazolopyridines .
- Antidepressant Activity (Trazodone) : Binds to serotonin receptors (5-HT₂A) and inhibits reuptake, a mechanism absent in sulfonamide-containing analogs .
Biological Activity
The compound 2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, particularly in the areas of antimicrobial and antifungal activity. The specific compound has shown promise in various studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds demonstrated that certain derivatives possess potent activity against a range of bacterial strains. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their function.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound could be effective against common pathogens.
The mechanism by which this compound exerts its antimicrobial effects is likely linked to its ability to inhibit enzyme systems essential for microbial survival. Triazoles generally interfere with the synthesis of ergosterol in fungal cells and may also disrupt bacterial cell wall synthesis.
Case Studies
Several studies have investigated the biological activity of related compounds. For instance:
- Study on Triazole Derivatives : A series of synthesized triazoles were evaluated for their antibacterial properties. The results indicated that modifications in the piperidine ring enhanced activity against Gram-positive bacteria .
- Antifungal Properties : Another study focused on the antifungal activities of triazole compounds against Candida species. The compound showed significant inhibition at low concentrations .
Safety and Toxicity
Preliminary toxicity assessments indicate that while many triazole compounds exhibit low toxicity profiles, further studies are necessary to evaluate the safety of This compound in vivo.
Q & A
Q. What are the stability profiles of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify hydrolytic cleavage sites (e.g., triazole ring opening). Use deuterated solvents in NMR to track proton exchange .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
